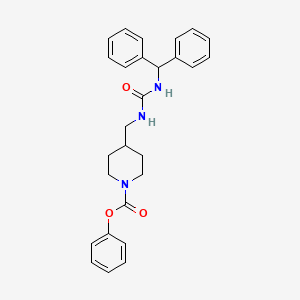

![molecular formula C21H26N4O3 B2630841 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1334368-87-4](/img/structure/B2630841.png)

3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

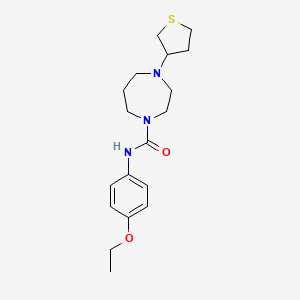

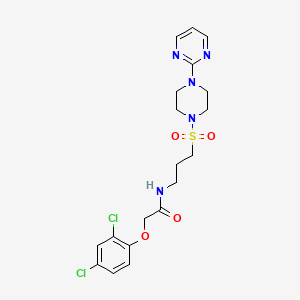

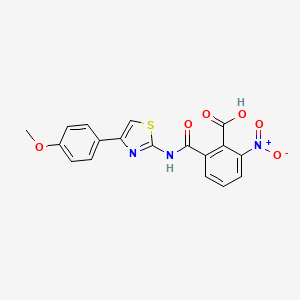

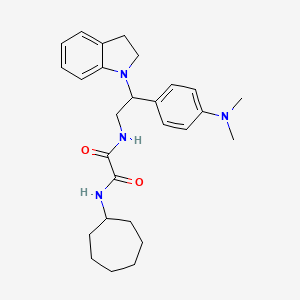

While specific synthesis methods for this compound are not available, imidazole rings can generally be synthesized through methods such as the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, or the Van Leusen reaction . Piperidine rings can be synthesized through methods such as the reduction of pyridine .Molecular Structure Analysis

The compound has a complex structure with multiple rings. The imidazole and oxazole rings are aromatic, contributing to the compound’s stability. The piperidine ring is a common structural motif in many natural products and drugs, and it can exist in various conformations .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole, piperidine, and oxazole rings, as well as the ester group. The imidazole ring can act as a nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar imidazole and ester groups could enhance the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Rational Design and Synthesis for Serotonin Receptor Antagonists

A study outlines the synthesis of various compounds, including benzo[d]oxazol-2(3H)-ones, evaluated against serotonin receptors (5-HT7R, 5-HT2AR, 5-HT1AR, and 5-HT6R) as potent dual 5-HT7/5-HT2A ligands. The research focused on structure-activity relationship analysis, identifying compounds with full antagonist ligands capabilities on serotonin pathways. Notably, two antagonists demonstrated blood-brain barrier permeability and distribution consistent with CNS receptors, as evidenced by positron emission tomography in primates (Deau et al., 2015).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

Research on a potent, selective anaplastic lymphoma kinase (ALK) inhibitor, aiming for cancer treatment applications, identified challenges with mouse-specific enzymatic hydrolysis, influencing pharmacokinetics. Efforts to minimize hydrolysis led to discovering analogs with improved stability in mouse plasma, although with varied impacts on potency against ALK. The study provides insights into the in vitro metabolism kinetic data's predictive value for systemic clearance, emphasizing the importance of thorough in vitro assays (Teffera et al., 2013).

Convenient Synthesis of Piperidines

A synthesis method for 3- and 4-(1H-azol-1-yl)piperidines through arylation of azoles with bromopyridines, including benzo analogues, showcases the chemical versatility of such compounds. This process highlights the compound's potential as a foundational chemical scaffold for further pharmacological exploration (Shevchuk et al., 2012).

QSAR Studies on Benzothiazoles Derivatives

QSAR analysis of benzothiazoles derivatives, including N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, applied molecular orbital theory and density functional theory to investigate the molecular structures and activity relationships. This study elucidates the chemical and physical properties that influence the biological activity of these compounds, offering a pathway for designing more effective molecules (Al-Masoudi et al., 2011).

Corrosion Inhibition by Benzimidazole Derivatives

A study on the inhibitive action of synthesized benzimidazole derivatives on N80 steel corrosion in hydrochloric acid solution demonstrated significant inhibition efficiency. The research incorporated various analytical techniques, providing insights into the potential application of these compounds as corrosion inhibitors in industrial settings (Yadav et al., 2016).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, the compound might interact with biological targets such as enzymes or receptors. The presence of the imidazole ring could be particularly significant, as imidazole rings are found in many biologically active compounds .

Propriétés

IUPAC Name |

3-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-15(2)20-22-9-12-24(20)13-16-7-10-23(11-8-16)19(26)14-25-17-5-3-4-6-18(17)28-21(25)27/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMMPEJCJCBWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)

![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)

![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630769.png)

![2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2630772.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)

![N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide](/img/structure/B2630774.png)

![2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile](/img/structure/B2630778.png)

![2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid](/img/structure/B2630780.png)